ABA diazonium

Description

Historical Context and Evolution of Diazonium Salt Chemistry

The genesis of diazonium salt chemistry dates back to 1858 with the pioneering work of German chemist Peter Griess. Griess's discovery of the diazotization reaction, the conversion of aromatic amines into diazonium salts using nitrous acid, laid the foundation for a new era in organic synthesis and the burgeoning synthetic dye industry. sigmaaldrich.comnih.govepa.govuni.lunih.govfishersci.noontosight.ainih.govwikidata.orgnih.gov Initially, the precise structure of these novel compounds was a subject of debate, with early suggestions involving the replacement of hydrogen atoms by nitrogen. sigmaaldrich.com By 1869, the salt nature of the diazonium group was proposed and gained general acceptance by 1895, although structural discussions continued for some years. sigmaaldrich.com The ability of diazonium salts to react with aromatic amines and phenols to form stable azo compounds, known as azo coupling, quickly led to the development of a vibrant azo dye industry, producing a variety of colors including yellow, red, and orange. sigmaaldrich.comepa.govnih.govlew.ronih.govuni.luwikipedia.org This historical link to the dye industry underscores the early recognition of diazonium salts as crucial intermediates.

Overview of Aryl Diazonium Salts as Versatile Synthetic Intermediates

Aryl diazonium salts serve as exceptionally versatile intermediates in organic synthesis, primarily due to the excellent leaving group ability of the nitrogen molecule (N₂). fishersci.de This allows the diazonium group to be readily replaced by a wide range of nucleophiles or to participate in radical reactions, enabling the introduction of various functional groups onto the aromatic ring. ontosight.ailew.rouni.luwikipedia.orgfishersci.de

Key transformations involving aryl diazonium salts include:

Sandmeyer Reaction: Replacement of the diazonium group by halogens (Cl, Br) or the cyano group using copper(I) salts. fishersci.nolew.rouni.lufishersci.de This reaction is particularly valuable for synthesizing aryl halides and nitriles that may be difficult to obtain through direct electrophilic substitution. uni.lu

Schiemann Reaction (Balz-Schiemann Reaction): Introduction of fluorine onto the aromatic ring by reacting the diazonium salt with tetrafluoroborate (B81430) anions, followed by heating. lew.rofishersci.de

Gattermann Reaction: A variation of the Sandmeyer reaction using copper powder and the corresponding halogen acid to introduce chlorine or bromine. fishersci.nouni.lu It can also be used for formylation.

Azo Coupling: Reaction with activated aromatic compounds like phenols and aromatic amines to form intensely colored azo compounds (azo dyes). epa.govnih.govlew.ronih.govuni.luwikipedia.org This electrophilic aromatic substitution involves the diazonium ion acting as the electrophile. nih.gov

Reduction: Conversion to the corresponding arene (replacement of the diazonium group with hydrogen) using reducing agents like hypophosphorous acid. fishersci.de

Hydrolysis: Conversion to phenols by heating with water and acid. fishersci.de

Beyond these classical reactions, aryl diazonium salts are increasingly employed in modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and C-H bond functionalization, highlighting their continued relevance as versatile building blocks. ontosight.ai Their utility lies in their ability to facilitate transformations that are not readily achievable by direct substitution methods on the aromatic ring. lew.rowikipedia.org

Specific Importance of Aminobenzoic Acid Diazonium Salts (e.g., 4-Aminobenzoic Acid Diazonium) in Modern Chemical Science

Aminobenzoic acid diazonium salts, particularly the diazonium salt of 4-aminobenzoic acid (often referred to as PABA diazonium salt, where PABA is para-aminobenzoic acid), are of specific interest due to the presence of both the diazonium group and a carboxylic acid functional group on the same aromatic ring. This dual functionality allows for unique chemical behavior and opens up specific avenues in research and applications.

The diazonium salt of 4-aminobenzoic acid is typically synthesized through the diazotization of 4-aminobenzoic acid with sodium nitrite (B80452) in the presence of an acid, such as hydrochloric or sulfuric acid, usually at low temperatures (0-5 °C) to maintain stability.

One significant area where 4-aminobenzoic acid diazonium salt finds application is in the synthesis of azo compounds and dyes that incorporate a carboxylic acid group. These compounds can have varied uses, including as indicators or in the synthesis of other complex molecules.

Furthermore, the diazonium salts of aminobenzoic acids have been explored for surface modification. For instance, 4-carboxyphenyl diazonium (the cation derived from 4-aminobenzoic acid diazonium salt) has been used to modify the surface of materials like mild steel, demonstrating potential in corrosion inhibition. This modification can occur through electrochemical or spontaneous grafting. Research has investigated the effect of the diazonium salt concentration on the extent of surface modification, with techniques like thermogravimetric analysis (TGA) and Raman spectroscopy used for characterization.

Aminobenzoic acid diazonium salts also serve as intermediates in the synthesis of other valuable aromatic compounds. For example, the diazonium salt of 4-aminobenzoic acid can be converted to terephthalic acid (TA) through Sandmeyer-type reactions involving cyanation followed by hydrolysis. Similarly, the diazonium salt of 2-aminobenzoic acid (anthranilic acid) can be a precursor for salicylic (B10762653) acid (SA). These routes offer potential pathways for synthesizing important platform chemicals from bio-derived aminobenzoic acids, aligning with efforts towards sustainable chemistry. Studies have investigated the efficiency of these conversions and the factors influencing product yields, such as the susceptibility of the diazonium salts to competing reactions like hydroxylation.

The reactivity of 4-aminobenzoic acid diazonium salt with active methylene (B1212753) compounds in coupling reactions has also been studied, leading to the formation of substituted arylazo derivatives. These reactions highlight the electrophilic nature of the diazonium ion and its ability to participate in C-C bond formation with electron-rich species.

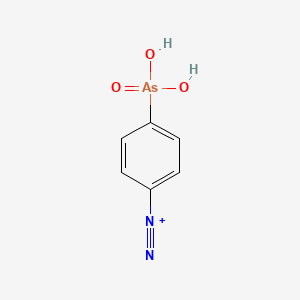

Structure

2D Structure

Properties

CAS No. |

15578-09-3 |

|---|---|

Molecular Formula |

C6H6AsN2O3+ |

Molecular Weight |

229.04 g/mol |

IUPAC Name |

4-arsonobenzenediazonium |

InChI |

InChI=1S/C6H5AsN2O3/c8-9-6-3-1-5(2-4-6)7(10,11)12/h1-4H,(H-,10,11,12)/p+1 |

InChI Key |

RSIBBCSPEXMNFQ-UHFFFAOYSA-O |

SMILES |

C1=CC(=CC=C1[N+]#N)[As](=O)(O)O |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)[As](=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Aminobenzoic Acid Diazonium Salts

Conventional Diazotization Procedures (e.g., from 4-Aminobenzoic Acid Precursors)

The conventional synthesis of aminobenzoic acid diazonium salts typically involves the reaction of a primary aromatic amine, such as 4-aminobenzoic acid (PABA) or 2-aminobenzoic acid (anthranilic acid), with nitrous acid generated in situ. This process, known as diazotization, is generally carried out at low temperatures, usually between 0 and 5°C, in the presence of a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). rsc.orgontosight.airsc.orgscribd.comwvu.eduscholarsresearchlibrary.comquestjournals.orglkouniv.ac.in

The mechanism begins with the reaction between sodium nitrite (B80452) (NaNO₂) and the strong acid to produce nitrous acid (HNO₂), which then gets protonated to form the nitrosonium ion (NO⁺). wvu.edulkouniv.ac.in This highly electrophilic species subsequently reacts with the nitrogen atom of the primary aromatic amine. wvu.edulkouniv.ac.in Following a series of proton transfer steps and the elimination of water, the diazonium salt is formed. wvu.edulkouniv.ac.in

For example, the diazotization of 4-aminobenzoic acid is commonly performed by dissolving PABA in an aqueous solution of HCl or H₂SO₄, cooling the mixture in an ice bath, and then slowly adding an aqueous solution of sodium nitrite. rsc.orgscholarsresearchlibrary.comquestjournals.orgmdpi.com Maintaining the low temperature is crucial to prevent the decomposition of the relatively unstable diazonium salt. scribd.comwvu.edulkouniv.ac.in

Another common precursor is 2-aminobenzoic acid (anthranilic acid), which undergoes a similar diazotization reaction to form the corresponding diazonium salt. wvu.eduscirp.orgresearchgate.netscirp.org

The conventional method is widely used due to its simplicity and the ready availability of reagents. However, the stability of the resulting diazonium salts is limited, necessitating their use shortly after preparation or under carefully controlled low-temperature conditions.

A typical procedure for the conventional diazotization of 4-aminobenzoic acid is summarized in the table below, based on reported methods:

| Reactant | Amount/Concentration | Conditions | Product |

| 4-Aminobenzoic acid | e.g., 13.7 mg or 1.37 g (0.01 mole) | Dissolved in aqueous HCl or H₂SO₄ | 4-Carboxyphenyl diazonium salt |

| Sodium nitrite | e.g., 6.9 mg or 0.69 g (0.01 mole) | Aqueous solution, added dropwise | |

| Strong acid (HCl or H₂SO₄) | e.g., 0.5 M HCl or 0.25 M H₂SO₄ or conc. HCl | Reaction medium | |

| Temperature | 0-5°C (ice bath) | Maintained throughout the reaction | |

| Reaction Time | e.g., 30 minutes or until positive starch-iodide test | Allows complete diazotization |

Note: Specific quantities and concentrations may vary depending on the desired scale and application.

In Situ Generation and Stabilization Strategies

In many applications, aminobenzoic acid diazonium salts are generated in situ, meaning they are produced directly within the reaction mixture where they will be used. This approach is particularly beneficial given the limited stability of these compounds. In situ generation avoids the need for isolation and storage of the diazonium salt, minimizing decomposition. rsc.orgmdpi.comscirp.orgacs.org

The in situ generation typically follows the conventional procedure: the aminobenzoic acid and sodium nitrite are reacted in an acidic aqueous solution at low temperatures. rsc.orgmdpi.comscirp.orgacs.org The resulting diazonium salt solution is then immediately used for subsequent reactions, such as azo coupling or surface grafting. rsc.orgscholarsresearchlibrary.comquestjournals.orgmdpi.comacs.orgmdpi.comajchem-a.com

While aromatic diazonium salts are more stable than their aliphatic counterparts due to resonance stabilization of the positive charge on the aromatic ring, they can still decompose, especially at higher temperatures or in alkaline conditions. scribd.comwvu.edulkouniv.ac.in The diazonium salt derived from p-aminobenzoic acid, for instance, has been noted as being particularly sensitive to nucleophilic attack by water and excess nitrite. scirp.orgscirp.org

Stabilization strategies primarily involve maintaining low temperatures (0-5°C) throughout the generation and subsequent reaction processes. rsc.orgscribd.comwvu.eduscholarsresearchlibrary.comquestjournals.orgajchem-a.comifremer.frcuhk.edu.hk In some cases, counterions can influence the stability of diazonium salts. For example, diazonium tetrafluoroborate (B81430) salts are known to be more stable than chloride salts and can sometimes be isolated as stable solids, even at room temperature, although this is a general property of aryl diazonium salts and their specific stability depends on the aryl group. lkouniv.ac.inifremer.frrsc.org The use of tetrafluoroboric acid in the diazotization reaction leads to the formation of the diazonium tetrafluoroborate salt. ifremer.frrsc.org

For applications like surface modification via electrografting, the diazonium species are generated in situ in the electrolyte solution just before or during the electrochemical process, ensuring that the reactive species are available at the electrode surface for grafting. mdpi.commdpi.com

Recent Advancements in Controlled Synthesis Protocols

Recent advancements in the synthesis of aminobenzoic acid diazonium salts and their utilization focus on achieving better control over the reaction process and exploring new applications, particularly with bio-derived precursors.

One area of advancement involves optimizing the diazotization process for specific applications or challenging substrates. For sparingly soluble aromatic amines, including potentially some substituted aminobenzoic acids, a controlled process involving preparing a melt or solution of the amine, precipitating it in water, and then diazotizing the resulting suspension at a controlled temperature (10-70°C, preferably 20-50°C) for a short duration has been reported. google.com This method aims to improve the purity and shorten the reaction time compared to conventional methods. google.com

Another significant development is the exploration of using bio-derived aminobenzoic acids, such as p-aminobenzoic acid (pABA) and 2-aminobenzoic acid (oABA) obtained through fermentation, as sustainable precursors for the synthesis of valuable chemicals like terephthalic acid and salicylic (B10762653) acid via Sandmeyer reactions. scirp.orgresearchgate.netscirp.org This represents a controlled synthesis approach from renewable resources, often aiming to minimize the use of organic solvents and employ more environmentally benign reagents. scirp.orgresearchgate.net While the diazotization step itself follows established principles, its integration into a larger, sustainable synthesis pathway constitutes an advancement in controlled protocols.

Furthermore, the application of electrochemistry has led to controlled methods for utilizing in situ generated aminobenzoic acid diazonium salts for surface functionalization. Electrografting allows for the controlled reduction of diazonium cations onto conductive surfaces, forming stable covalent bonds. mdpi.commdpi.com This technique enables precise control over the location and density of the grafted organic layer. mdpi.com

Research also continues into understanding the factors influencing the stability and reactivity of aminobenzoic acid diazonium salts, including the effect of substituents and reaction conditions, to develop more controlled and efficient synthetic routes and applications. ajchem-a.comifremer.fr Spectroscopic techniques like FT-IR, NMR, and UV-Vis spectrophotometry are employed to characterize the synthesized diazonium salts and their reaction products, providing detailed insights into the reaction outcomes. rsc.orgscholarsresearchlibrary.comquestjournals.orgajchem-a.com

Reaction Mechanisms and Chemical Transformations of Aminobenzoic Acid Diazonium Salts

Electrophilic Aromatic Substitution: Coupling Reactions

Diazonium salts act as weak electrophiles and readily undergo electrophilic aromatic substitution reactions, particularly with activated aromatic compounds. This reaction, known as diazo coupling, is a cornerstone in the synthesis of azo compounds.

The most well-known reaction of aminobenzoic acid diazonium salts is their coupling with phenols or aromatic amines to form azo compounds nih.govnist.govnih.govfishersci.atuni.lunih.gov. This reaction typically occurs under alkaline, neutral, or mild acidic conditions, where the aromatic coupling component is sufficiently activated by electron-donating groups fishersci.at. The diazonium cation reacts with the electron-rich aromatic ring of the coupling component, leading to the formation of a new carbon-nitrogen bond and the characteristic azo linkage (-N=N-) nist.govfishersci.at.

For instance, the diazonium salt of p-aminobenzoic acid can be coupled with various active methylene (B1212753) compounds or aromatic systems like pyrazolones and naphthylamine derivatives to yield colored azo dyes nist.govuni.lunih.govnih.gov. The resulting azo compounds are often highly colored due to the extended π-conjugation system incorporating the azo group and the aromatic rings, making them valuable as dyes and pigments nih.govnist.govfishersci.at.

The regioselectivity of diazo coupling reactions is primarily governed by the electronic effects of substituents on the aromatic coupling component. Electron-donating groups activate the ortho and para positions of the aromatic ring towards electrophilic attack by the diazonium ion fishersci.atfishersci.com. Consequently, coupling typically occurs at the para position if it is free fishersci.comnih.gov. If the para position is blocked, coupling may occur at an ortho position nih.gov.

Steric factors also play a role in regioselectivity. A bulky substituent on the coupling component, particularly in the ortho position, can hinder the approach of the relatively large diazonium ion, favoring coupling at the less sterically hindered para position fishersci.com. The electronic nature of the diazonium salt itself can also influence the reaction, with electron-withdrawing groups on the diazonium component generally increasing its electrophilicity and reactivity in coupling reactions fishersci.com.

Formation of Azo Compounds and Dyes

Radical-Mediated Reactions

Aminobenzoic acid diazonium salts can also undergo reactions that proceed through radical intermediates. These reactions often involve the homolytic cleavage of the carbon-nitrogen bond of the diazonium group, generating aryl radicals.

Electrochemical reduction is a powerful method for generating aryl radicals from diazonium salts uni.lu. The reduction typically involves a one-electron transfer to the diazonium cation, leading to the formation of an aryl radical and the release of nitrogen gas. This process can be initiated at a specific electrode potential. For example, the electrochemical reduction of 4-aminobenzoic acid diazonium salt on a carbon electrode shows a cathodic peak corresponding to the one-electron reduction, resulting in the covalent attachment of 4-carboxyphenyl radicals to the surface.

Electrochemical reduction of diazonium salts has been utilized for surface modification, where the generated aryl radicals graft onto various surfaces, including carbon electrodes and mild steel, forming stable covalent bonds. This technique offers a versatile route to functionalized surfaces for applications in areas like sensing.

Aryl radicals can also be generated from diazonium salts through photochemical methods, often initiated by light irradiation uni.lu. This can occur through direct photoexcitation of the diazonium salt or in the presence of a photocatalyst. Upon photoexcitation, an electron transfer can occur, leading to the formation of an aryl radical and nitrogen extrusion uni.lu.

Photocatalysts, such as eosin (B541160) Y or ruthenium complexes, can facilitate the generation of aryl radicals under visible light irradiation uni.lu. This photochemical approach provides a mild method for generating reactive aryl radicals that can participate in various transformations, including C-H arylation reactions. Catalyst-free photoinduced reactions using specific diazonium salts have also been reported for aryl-aryl coupling.

Homolytic dediazoniation refers to the unimolecular decomposition of diazonium salts to form aryl radicals and nitrogen gas nih.gov. While diazonium salts are relatively stable in acidic aqueous solutions at low temperatures, their decomposition rate increases with increasing pH. In some cases, spontaneous homolytic dediazoniation can occur, particularly in the presence of certain solvents or surfaces that can act as electron donors nih.gov.

Photochemical Generation of Aryl Radicals

Nucleophilic Substitution Reactions of the Diazonium Group

The diazonium group can be readily substituted by various nucleophiles, leading to the formation of diverse functionalized aromatic compounds. These reactions often proceed via radical or cationic intermediates, depending on the reaction conditions and the nature of the nucleophile.

Replacement by Halogens (Sandmeyer and Schiemann Reactions)

The replacement of the diazonium group by halogens (Cl, Br, I, F) is a fundamental transformation. The Sandmeyer reaction is a classic method for introducing chlorine, bromine, or a cyano group onto an aromatic ring using copper(I) salts. wikipedia.orgbyjus.combyjus.comthermofisher.comorganic-chemistry.org The Schiemann reaction, on the other hand, is specifically used for the synthesis of aryl fluorides. organic-chemistry.orglkouniv.ac.innptel.ac.innowgonggirlscollege.co.injove.com

In the Sandmeyer reaction, treating an aryl diazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding aryl chloride or bromide, respectively. wikipedia.orgbyjus.combyjus.comthermofisher.commasterorganicchemistry.com The mechanism is believed to involve a radical pathway initiated by a one-electron transfer from the copper(I) ion to the diazonium salt, generating an aryl radical and nitrogen gas. wikipedia.orgbyjus.com The aryl radical then reacts with the copper(II) halide species to form the aryl halide and regenerate the copper(I) catalyst. wikipedia.orgbyjus.com

For the introduction of iodine, treatment of the diazonium salt with potassium iodide (KI) is typically employed and does not require a copper catalyst. byjus.comorganic-chemistry.orglkouniv.ac.inmasterorganicchemistry.comlibretexts.org This reaction is thought to involve a simple nucleophilic displacement or a radical pathway initiated by electron transfer from the iodide ion. wikipedia.org

The Schiemann reaction involves the reaction of an aryl diazonium salt with fluoroboric acid (HBF₄) to precipitate the stable arenediazonium fluoroborate salt. lkouniv.ac.innptel.ac.innowgonggirlscollege.co.injove.com Gentle heating of the dry diazonium fluoroborate salt leads to its thermal decomposition, yielding the aryl fluoride, nitrogen gas, and boron trifluoride. lkouniv.ac.innptel.ac.injove.com This reaction is often considered to proceed via an SN1-like mechanism involving an aryl cation intermediate, although radical mechanisms have also been proposed. lkouniv.ac.innptel.ac.in

Replacement by Hydroxyl, Hydrogen, and Cyano Groups

Beyond halogens, the diazonium group can be replaced by other functional groups, including hydroxyl (-OH), hydrogen (-H), and cyano (-CN).

Replacement by a hydroxyl group to form phenols can be achieved by warming an aqueous solution of the diazonium salt. byjus.comnptel.ac.innowgonggirlscollege.co.inmasterorganicchemistry.comlibretexts.orgwikipedia.org This reaction typically occurs via an SN1 mechanism involving the formation of an aryl cation, which is then attacked by water. nptel.ac.inwikipedia.org The reaction is usually carried out in acidic solution to suppress coupling reactions between the diazonium salt and the phenol (B47542) product. wikipedia.orgaakash.ac.in A Sandmeyer-type hydroxylation using Cu₂O and Cu²⁺ in water is also possible. wikipedia.org

The replacement of the diazonium group by hydrogen, effectively removing the amino group from the original amine, is known as deamination. lkouniv.ac.in This transformation can be accomplished using various reducing agents. Hypophosphorous acid (H₃PO₂) is a common reagent for this purpose, often in the presence of copper(I) salts. lkouniv.ac.innowgonggirlscollege.co.inmasterorganicchemistry.comwikipedia.orgaakash.ac.invedantu.comthieme-connect.comlibretexts.org Ethanol (B145695) can also act as a reducing agent, converting the diazonium salt to the corresponding arene. wikipedia.orgvedantu.com Other reducing agents include sodium stannite, alkaline sodium thiosulphate, sodium borohydride, zinc, tin/HCl, thiophenol, and ascorbic acid. lkouniv.ac.inwikipedia.orgaakash.ac.inlibretexts.orgdurham.ac.ukoup.comresearchgate.net The mechanism for reduction by hypophosphorous acid is believed to involve a radical chain process. masterorganicchemistry.comlibretexts.orgoup.comresearchgate.net

Replacement by a cyano group to form benzonitriles is another important Sandmeyer reaction, utilizing copper(I) cyanide (CuCN). wikipedia.orgbyjus.comthermofisher.comorganic-chemistry.orgjove.commasterorganicchemistry.com This reaction is also believed to proceed through a radical mechanism. wikipedia.org Benzonitriles are valuable intermediates and can be hydrolyzed to carboxylic acids. jove.com

Metal-Catalyzed Transformations

Aryl diazonium salts are increasingly utilized in metal-catalyzed cross-coupling reactions as alternatives to aryl halides, offering advantages such as higher reactivity and milder reaction conditions. rsc.orgacs.orgresearchgate.net

Heck-Matsuda Reactions

The Heck-Matsuda reaction is a variant of the Heck reaction that employs aryl diazonium salts instead of aryl halides as the electrophilic coupling partner for the arylation of olefins. rsc.orgresearchgate.net This palladium-catalyzed reaction allows for the formation of new carbon-carbon bonds. rsc.orgresearchgate.net Aryl diazonium salts are more reactive than aryl halides in these reactions, often permitting the coupling to occur at lower temperatures and under milder conditions, sometimes without the need for additional ligands. rsc.org

Other Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond the Heck-Matsuda reaction, aryl diazonium salts can participate in other transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling. rsc.orgacs.orgresearchgate.netrsc.org In Suzuki-Miyaura coupling, aryl diazonium salts can react with organoboron compounds (such as boronic acids or esters) in the presence of a palladium catalyst to form biaryl compounds. rsc.orgacs.orgresearchgate.netrsc.org The use of diazonium salts in these reactions can offer advantages in terms of reactivity and reaction conditions compared to using aryl halides. rsc.orgacs.org Other cross-coupling reactions such as Sonogashira, Stille, and Negishi couplings utilizing diazonium salts have also been explored. researchgate.net Nickel catalysts have also been reported for the cross-coupling of aryl diazonium salts with aryl bromides. acs.org

Reduction to Hydrazine Derivatives

Aryl diazonium salts can be reduced to the corresponding arylhydrazine derivatives. wikipedia.orglibretexts.orgthieme-connect.de This transformation involves the retention of the nitrogen-nitrogen bond. nowgonggirlscollege.co.in Various reducing agents can be employed for this conversion.

Advanced Characterization Methodologies for Aminobenzoic Acid Diazonium Salts and Modified Systems

Microscopic and Imaging Techniques for Surface Morphology

Microscopic techniques offer visual and topographical information about the surfaces modified with aminobenzoic acid diazonium salts. These methods allow researchers to examine the success of grafting, the uniformity of deposited layers, and the resulting surface texture at different scales.

Atomic Force Microscopy (AFM) for Surface Topography and Film Thickness

Atomic Force Microscopy (AFM) is a powerful scanning probe technique widely employed to analyze the surface topography of materials at the nanoscale. For surfaces modified with aminobenzoic acid diazonium salts, AFM provides detailed information about the surface roughness, the presence of grafted molecules or layers, and their distribution. AFM can image a wide range of surfaces, including polymers, ceramics, composite materials, glass, and biological specimens fishersci.seuni.lu. It is a standard tool for measuring surface roughness and can resolve features as small as individual atoms, although this is more typically associated with Scanning Tunneling Microscopy uni.lu.

AFM operates by using a sharp tip attached to a flexible cantilever to scan the sample surface uni.lu. The tip interacts with the surface through various forces, causing the cantilever to deflect uni.lu. This deflection is detected, and a feedback system maintains a constant force or tip height, allowing the generation of a topographical image uni.lusigmaaldrich.com. The resulting images are composed of contributions from the sample height, local stiffness, and tip geometry uni.lu.

Beyond surface topography, AFM is also utilized to determine the thickness of thin films formed by diazonium salt grafting sigmaaldrich.comsigmaaldrich.comcenmed.com. One common method involves scratching through the deposited film with the AFM tip and then imaging the step created to measure the film's height sigmaaldrich.comcenmed.com. Studies have employed AFM to evaluate the thickness of electrografted films, noting that the roughness of the underlying substrate can influence the ability to accurately measure very thin layers, particularly those estimated to be less than 10 nm sigmaaldrich.com. Research on films deposited from diazonium salts, such as those derived from 4-nitrobenzene and 4-nitroazobenzene-4', has shown that film thickness can increase with deposition time up to a limiting value and can be influenced by the modification medium used, such as aqueous acid versus acetonitrile (B52724) cenmed.com. AFM images can reveal variations in surface morphology, such as nodular textures or specific patterns, depending on the grafting conditions and the nature of the diazonium salt used fishersci.sefishersci.co.ukthegoodscentscompany.com.

Scanning Tunneling Microscopy (STM) for Atomic-Scale Imaging

Scanning Tunneling Microscopy (STM) is another high-resolution scanning probe technique that provides atomic-scale images of conductive surfaces sigmaaldrich.comindustrialchemicals.gov.aunih.gov. STM is based on the quantum mechanical phenomenon of electron tunneling between a sharp conductive tip and the sample surface when they are brought very close together (typically within 1 nm) and a small bias voltage is applied sigmaaldrich.comnih.gov. The tunneling current is extremely sensitive to the distance between the tip and the surface, allowing for the mapping of the atomic landscape sigmaaldrich.com.

STM can be operated in constant current mode, where the tip height is adjusted to maintain a constant tunneling current while scanning, or in constant height mode, where the variation in tunneling current at a fixed height is recorded sigmaaldrich.com. Both modes can produce topographical images of the surface sigmaaldrich.com.

For surfaces modified with diazonium salts, STM can offer insights into the arrangement and structure of the grafted layer at the atomic or molecular level sigmaaldrich.com. Studies using STM to image grafted films from diazonium salts have revealed different growth patterns, such as isolated oligomeric groups or more uniform monolayers, depending on the substrate material sigmaaldrich.com. Achieving high-quality atomic-scale images with STM often requires ultra-high vacuum conditions and can be enhanced by cooling the sample to cryogenic temperatures, which restricts atomic and molecular movement nih.govmpg.deuni.lu. While AFM can image individual atoms, STM is particularly well-suited for atomic-scale imaging due to its reliance on the electron tunneling effect, which is highly localized to the topmost atom of the tip uni.lunih.gov.

Ellipsometry for Thin Film Characterization

Ellipsometry is a non-contact, non-destructive optical technique used for characterizing thin films and bulk substrates wikipedia.orgfishersci.co.ukuni.lu. It measures the change in the polarization state of light upon reflection from a surface wikipedia.orgfishersci.co.uk. This change in polarization is represented by two parameters, psi (Ψ) and delta (Δ), which relate to the changes in the amplitude and phase of the reflected light wikipedia.org.

Ellipsometry is commonly used to determine the thickness and refractive index of thin films wikipedia.orgfishersci.co.ukuni.lunih.gov. It is particularly sensitive to very thin films and their interfaces fishersci.co.uk. The technique can also provide information about surface and interfacial roughness, optical anisotropy, and compositional gradients within the film wikipedia.orgfishersci.co.uk. Spectroscopic ellipsometry (SE) extends this capability by performing measurements over a range of wavelengths, allowing for a more comprehensive characterization of the optical properties and thickness of films ranging from a few Angstroms to several microns wikipedia.org.

Ellipsometry has been applied to study the thickness of films formed by the reduction of diazonium salts nih.gov. By analyzing the changes in the polarization of light reflected from the modified surface, researchers can determine the average thickness of the grafted layer. For ultrathin films, spectroscopic ellipsometry can be a powerful technique, even for films on thick absorbing substrates fishersci.co.uk. Different models, such as Cauchy or Sellmeier, can be used to analyze ellipsometry data and determine parameters like thickness and refractive index, especially for materials without significant absorption in the measured wavelength range uni.lu.

Here is a summary of the characterization techniques discussed:

| Technique | Primary Information Provided | Key Applications for Diazonium Modified Surfaces | Advantages | Limitations |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, features, film thickness | Imaging grafted layers, assessing uniformity, measuring film thickness via scratching | High resolution, works on various surfaces, can measure film thickness | Tip convolution effects, can be slow for large areas, substrate roughness can impact thin film measurement |

| Scanning Tunneling Microscopy (STM) | Atomic-scale topography and electronic properties | Atomic-scale imaging of grafted molecules, revealing growth patterns | Atomic resolution, provides electronic information | Requires conductive samples, sensitive to vibrations, often requires UHV and low temperatures |

| Ellipsometry | Film thickness, refractive index, optical properties, roughness | Measuring average film thickness, characterizing optical properties of films | Non-contact, non-destructive, sensitive to thin films | Requires optically smooth surfaces, data analysis can be complex for multi-layer or inhomogeneous films |

Theoretical and Computational Chemistry Studies of Aminobenzoic Acid Diazonium Systems

Quantum Chemical Calculations on Reaction Mechanisms (e.g., Radical Generation, Grafting Initiation)

Quantum chemical calculations are extensively used to elucidate the reaction mechanisms involving aminobenzoic acid diazonium salts, focusing particularly on the generation of reactive species and the initiation of grafting onto surfaces. A key aspect of the reactivity of diazonium salts is their ability to undergo one-electron reduction, leading to the cleavage of the nitrogen-nitrogen bond and the formation of a highly reactive aryl radical acs.orgmdpi.comifremer.frrsc.org. This radical is the primary species responsible for initiating covalent bond formation with various substrates, including carbon materials like graphene and carbon nanotubes, as well as metals and semiconductors acs.orgmdpi.comifremer.fr.

The mechanism often involves an electron transfer from the substrate (especially conductive or semi-conductive surfaces) to the diazonium cation, resulting in the release of nitrogen gas and the formation of the aryl radical ifremer.fr. This aryl radical then rapidly reacts with the surface, forming a stable carbon-surface covalent bond mdpi.comifremer.fr. For instance, on sp2 carbons like graphene, the formation of a bond with a diazonium salt results in the conversion of an sp2 carbon to an sp3 carbon, a change observable by techniques like Raman spectroscopy wiley-vch.de. Mechanical methods, such as scribing silicon surfaces in the presence of 4-aminobenzoic acid diazonium salt, can also induce radical generation, likely through the breaking of substrate bonds and subsequent reduction of the diazonium salt wiley-vch.de.

Computational studies, often based on quantum mechanics, help map the potential energy surfaces and transition states involved in these electron transfer and bond formation processes, providing detailed mechanistic insights that are difficult to obtain experimentally cuny.edu. These calculations can confirm the viability of radical pathways and the energetics of the grafting reaction researchgate.net.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational tool widely applied to investigate the electronic structure and predict the reactivity of aminobenzoic acid diazonium systems and their interactions with surfaces acs.orgifremer.frcuny.edursc.orgmpg.dedntb.gov.uaresearchgate.netepfl.ch. DFT calculations provide insights into molecular properties such as orbital energies (e.g., HOMO and LUMO), charge distribution, and reaction pathways rsc.orgdntb.gov.ua.

For 4-aminobenzoic acid diazonium, DFT has been employed to calculate electronic parameters like the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO) rsc.org. These parameters are crucial for understanding the molecule's electronic stability and its propensity to accept or donate electrons during reactions rsc.org.

DFT modeling can reveal the mechanisms of electron transfer at the interface between the diazonium-derived species and the substrate. For example, studies on graphene functionalization using diazonium salts have utilized DFT to understand how the grafting process affects the electronic properties of graphene, such as inducing p-doping effects acs.orguw.edu.pl. DFT calculations have also been used to interpret spectroscopic data, such as SERS and XPS, by providing theoretical vibrational frequencies and core-electron binding energies for proposed grafted structures ifremer.fracs.org. The choice of functional and basis set in DFT calculations can influence the quantitative results, but the relative trends in reactivity and electronic properties are often consistently predicted across different computational levels researchgate.net.

Simulations of Surface Functionalization and Film Growth (e.g., Dendritic vs. Layer-by-Layer)

Computational simulations, often combined with experimental microscopy techniques, are used to study the morphology and growth mechanisms of organic films formed by the reaction of aminobenzoic acid diazonium salts on surfaces rsc.orgresearchgate.net. The growth mechanism can significantly influence the properties of the functionalized surface. Two common growth modes are dendritic growth, characterized by branched, tree-like structures, and layer-by-layer growth, where films build up in a more uniform fashion rsc.org.

Simulations and experimental observations have shown that the nature of the functional group on the diazonium salt can influence the film growth morphology rsc.org. For instance, studies comparing 4-carboxy phenyl diazonium (derived from 4-aminobenzoic acid) and 4-nitro phenyl diazonium have indicated that 4-carboxy phenyl diazonium tends to exhibit layer-by-layer growth, while 4-nitro phenyl diazonium favors dendritic growth rsc.org. This difference highlights the impact of the substituent on the interactions between grafted molecules and the incoming diazonium species, affecting how subsequent grafting events occur rsc.org.

While detailed atomistic simulations of the entire film growth process can be computationally intensive, a combination of DFT calculations on initial grafting events and coarser-grained simulations or theoretical models can provide insights into the factors that favor one growth mode over the other, such as steric effects and intermolecular interactions between the grafted species researchgate.net.

Electrophilicity and Nucleophilicity Descriptors in Reaction Kinetics

Theoretical descriptors of electrophilicity and nucleophilicity are valuable for quantifying the reactivity of chemical species and predicting the rates of their reactions researchgate.netuni-muenchen.dersc.orguchile.clresearchgate.net. For diazonium ions, which are generally considered electrophilic, these descriptors help understand their interactions with various nucleophilic substrates uni-muenchen.dersc.orguchile.cl.

Computational methods, including DFT, are used to calculate global and local reactivity descriptors such as electronegativity, chemical potential, global hardness, softness, electrophilicity index (ω), and condensed Fukui functions researchgate.net. These descriptors provide a theoretical basis for understanding why diazonium ions readily react with electron-rich surfaces and nucleophiles researchgate.netresearchgate.net.

Advanced Research Applications in Materials Science and Surface Engineering

Surface Functionalization of Carbon-Based Materials

Carbon materials in various forms, such as graphene, carbon nanotubes, carbon fibers, and glassy carbon electrodes, are widely used due to their unique electrical and mechanical properties. Functionalization with aminobenzoic acid diazonium allows for the modification of their surface chemistry, improving dispersion, enhancing compatibility with polymers, or enabling the immobilization of recognition elements for sensing applications.

Diazonium grafting has been employed for the functionalization of carbon surfaces, including graphene and graphene oxide. This method allows for the covalent attachment of organic groups, which can alter the electronic properties, solubility, and reactivity of these carbon nanomaterials. While general diazonium modification of graphene materials is reported, specific detailed research focusing solely on aminobenzoic acid diazonium for graphene and graphene oxide modification within the consulted sources was not extensively detailed. Diazonium salt chemistry is recognized as a method for the functionalization of carbon nanomaterials chem960.com.

Similar to graphene, carbon nanotubes can be functionalized using diazonium chemistry to improve their dispersion in solvents or polymer matrices and to introduce specific functional groups. Diazonium grafting is a known technique for modifying carbon nanotubes nih.gov. The covalent attachment of aryl groups derived from diazonium salts can alter the electronic and mechanical properties of CNTs and provide sites for further chemical modifications. While diazonium modification of CNTs is established, specific detailed research focusing solely on aminobenzoic acid diazonium for CNT functionalization within the consulted sources was not extensively detailed. Diazonium salt chemistry is recognized as a method for the functionalization of carbon nanomaterials chem960.com.

The functionalization of carbon fibers and various carbon electrodes using aminobenzoic acid diazonium is a well-explored area, particularly for electrochemical applications. Electrografting of p-aminobenzoic acid (p-ABA) diazonium salt onto screen-printed carbon electrodes (SPCEs) has been demonstrated as a simple, fast, and sensitive method for creating functional surfaces uni.lufishersci.com. This process typically involves the electrochemical reduction of the diazonium salt, leading to the covalent attachment of a carboxyphenyl film onto the carbon surface fishersci.com. The resulting modified electrodes exhibit altered electrochemical behavior, often showing a decrease in the redox activity of probe molecules due to the presence of the grafted layer.

Studies have shown that the electrografting of aminobenzoic acid diazonium species results in a covalently attached 4-carboxyphenyl film fishersci.com. The reduction of the diazonium species occurs through a one-electron transfer reaction, leading to the formation of an aryl radical that grafts to the carbon surface fishersci.com. The decrease in reduction peak current in subsequent electrochemical scans indicates successful surface modification and inhibition of further diazonium reduction on the modified surface fishersci.com.

This functionalization is particularly useful for developing electrochemical biosensors, where the terminal carboxylic acid groups of the grafted aminobenzoic acid moieties serve as anchoring points for the immobilization of antibodies or aptamers chem960.comuni.lufishersci.com. For instance, SPCEs grafted with electrochemically reduced p-aminobenzoic acid diazonium salt have been used as transducers for immunosensors, allowing for the covalent immobilization of capture antibodies uni.lu. This approach has been successfully applied in the development of immunosensors for detecting cytokines and other biomarkers uni.lu. The density of the deposited organic layer on the electrode surface can be controlled by adjusting the electrografting protocol and time nih.gov.

Modified carbon products, including carbon black, treated with 4-aminobenzoic acid diazonium salt have been explored for use in inks and coatings, demonstrating improved optical properties.

Carbon Nanotubes (CNTs) Functionalization

Functionalization of Metallic and Semiconductor Surfaces (e.g., Gold, Copper, Iron, Silicon, ITO)

Diazonium chemistry is not limited to carbon materials and has been successfully applied to the functionalization of various metallic and semiconductor surfaces, including gold, silicon, and indium tin oxide (ITO) nih.gov. The grafting process on these surfaces can also be achieved through electrochemical reduction.

For gold surfaces, diazonium modification offers advantages in terms of stability compared to traditional thiol-based self-assembled monolayers, exhibiting improved stability during long-term storage in air and under potential cycling in acidic conditions nih.gov. Studies have investigated the formation and stability of robust diazonium-derived interfaces on gold electrodes using aminobenzoic acid diazonium precursors. The direct modification of gold electrodes with aminophenyl groups, derived from the electrochemical reduction of in situ generated aminophenyl monodiazonium cations, has been reported nih.gov.

Diazonium grafting has also been applied to silicon and ITO electrodes nih.gov. The surface chemistry differences among these materials and carbon have been investigated in the context of diazonium grafting nih.gov. The ability to functionalize a variety of conducting surfaces with a reaction time scale of seconds to minutes makes diazonium chemistry a versatile tool for creating modified interfaces chem960.comnih.gov. This functionalization is valuable for applications in sensing, electronics, and surface coatings.

Development of Functional Polymers and Polymeric Composites via Diazonium Chemistry

Diazonium chemistry, in general, can be utilized in polymer science for applications such as initiating polymerization or functionalizing pre-formed polymers. However, specific detailed research focusing solely on the development of functional polymers and polymeric composites via aminobenzoic acid diazonium chemistry as the primary functionalizing agent or monomer within the consulted sources was not extensively detailed. While diazonium salts can be used to modify surfaces that are then incorporated into composites, or to initiate grafting from polymer chains, explicit examples centered on ABA diazonium in these roles were not prominently found in the provided search results.

Integration in Catalytic Systems and Nanocatalyst Design

This compound and related aryl diazonium salts play a crucial role in the design and immobilization of catalysts, especially in the context of heterogeneous catalysis and nanocatalyst development. The electrochemical grafting of diazonium salts is recognized as an efficient method for creating heterogeneous catalysts nih.govmdpi.com. This process involves the reduction of the diazonium compound, generating a reactive aryl radical that covalently attaches to the substrate surface mdpi.com.

The resulting organic layer, derived from the grafted aryl groups like those from this compound, can serve as an anchoring point for immobilizing catalytic compounds, including enzymes and metal nanoparticles mdpi.com. This approach allows for the creation of stable heterogeneous catalysts nih.govmdpi.comresearchgate.net. For instance, diazonium salts have been used to modify the surface of gold nanoparticles, which are effective catalysts for reactions such as the electro-oxidation of ethanol (B145695) chemrxiv.org. Tuning the concentration of the diazonium salt during modification can help maintain the electrocatalytic properties of the arylated gold nanoparticles chemrxiv.org.

Different strategies exist for incorporating catalysts using diazonium chemistry, including the direct immobilization of catalysts via a chemical reaction with a diazonium moiety or the deposition of nanoparticles onto a pre-grafted diazonium layer mdpi.com. The organic layer formed by diazonium grafting can also prevent the nucleation of metal particles, influencing the resulting nanocatalyst structure nih.gov. While the covalent bond formed is expected to provide good stability, ongoing research focuses on experimentally verifying the long-term mechanical, chemical, and thermal stability of diazonium-based catalysts nih.govmdpi.comresearchgate.net.

Development of Novel Surface Architectures and Linkers for Interfacial Engineering

Aryl diazonium salts, including those derived from 4-aminobenzeneacetic acid, are valuable building blocks for constructing complex interfaces covalently anchored to various surfaces, such as carbon materials dokumen.pub. The versatility of diazonium chemistry allows for the modification of diverse substrates, including carbon, metallic materials, and polymers mdpi.comdokumen.pubmdpi.comnih.gov.

When grafted onto a surface, the aryl groups from this compound, which contain a carboxylic acid functional group, can act as a platform for further functionalization dokumen.pubacs.org. This carboxylic group can be activated using coupling agents like EDC/NHS, enabling the covalent attachment of other species, such as antibodies or aptamers, which is crucial for developing biosensing interfaces acs.orgmdpi.comresearchgate.net. This demonstrates the role of this compound as a linker for interfacial engineering.

Diazonium modification is employed to tailor the chemical and physical properties of interfaces, leading to advances in surface and interface engineering acs.org. This includes modifying the surface roughness and chemical characteristics of materials like carbon fibers to improve interfacial properties in composites mdpi.com. The method based on aryl diazonium salt reaction has been successfully applied to enhance the interface between carbon fiber and poly ether ether ketone (PEEK) resin, significantly increasing the interfacial shear strength mdpi.com.

Furthermore, diazonium chemistry allows for the creation of single or mixed organic layers on surfaces, enabling the incorporation of different chemical species to achieve multiple functions at the interface mdpi.com. This is particularly relevant in applications requiring sophisticated surface architectures for specific interactions or functionalities, such as in biosensors or for modulating wettability mdpi.commdpi.comscience.gov.

The stability of the covalently attached aryl layers formed by diazonium grafting is a key advantage, offering resistance to various conditions and providing a stable base for subsequent surface modifications and the development of complex architectures dokumen.pubnih.gov.

Compound Information

| Compound Name | PubChem CID |

| 4-Aminobenzeneacetic acid | 14626 |

Data Table: Interfacial Shear Strength Improvement using Aryl Diazonium Salt Modification

| Modifying Molecule | Electrolyte Concentration (mmol/L) | Initial IFSS (MPa) | Modified IFSS (MPa) | IFSS Increase (%) | Citation |

| PPD | 10 | 52.70 | 75.76 | 43.75 | mdpi.com |

| PPD | - | - | 99.62 | - | mdpi.com |

Applications in Analytical Chemistry and Biosensing Platform Development

Electrochemical Sensor Development

Electrochemical sensors leverage the interaction between an analyte and a recognition element immobilized on an electrode surface to produce a measurable electrical signal. ABA diazonium is frequently used to functionalize electrode surfaces, providing a stable platform for attaching biorecognition elements. The electrochemical reduction of diazonium salts results in the formation of aryl radicals that covalently attach to the electrode surface, forming a stable organic layer. mdpi.com This grafting method is favored for its simplicity, rapidity, and versatility in immobilizing a wide range of biomolecules or nanomaterials. mdpi.com

Immunosensors for Biomarker Detection

Immunosensors, a type of electrochemical sensor, utilize the specific binding between antibodies and antigens for the detection of biomarkers. This compound salts, particularly 4-aminobenzoic acid (4-ABA) diazonium salt, are commonly employed to modify electrode surfaces for the covalent immobilization of capture antibodies. mdpi.comunesp.brucm.esuantwerpen.be This strategy has been successfully applied in the development of immunosensors for detecting various biomarkers.

For instance, immunosensing platforms using screen-printed carbon electrodes (SPCEs) have been developed for the covalent immobilization of capture antibodies through a 4-ABA diazonium salt grafting strategy. mdpi.comnih.gov An electrochemical immunosensor for adrenocorticotropin hormone (ACTH) utilized grafting with 4-ABA followed by the use of aminophenylboronic acid for oriented immobilization of anti-ACTH antibodies onto SPCE-modified surfaces. mdpi.comnih.gov

Another example includes an electrochemical immunosensor for ethinylestradiol (EE2) based on grafting the diazonium salt of 4-aminobenzoic acid onto a glassy carbon electrode modified with silver nanoparticles/SiO2/graphene oxide hybrid. unesp.br This provided a suitable surface for the covalent attachment of the capture antibody, enabling a competitive immunoassay for EE2 determination. unesp.br The resulting sensor showed a linear range between 0.1 and 50 ng/mL and a detection limit of 65 pg/mL. unesp.br

Multiplexed electrochemical immunosensors for obesity-related hormones like ghrelin (GHRL) and peptide YY (PYY) have also been developed using dual screen-printed carbon electrodes modified with reduced graphene oxide (rGO). researchgate.net The diazonium salt of 4-aminobenzoic acid (4-ABA) was electrochemically grafted onto the modified electrodes, allowing covalent immobilization of antibodies. researchgate.netrsc.orgpsu.edu

A label-free electrochemical immunosensor for porcine serum albumin (pSA) used carbon nanofiber SPCEs with a 4-carboxyphenyl layer electrografted using the 4-carboxyphenyl diazonium salt. Antibodies were covalently immobilized onto the modified electrodes, allowing detection based on the increase in the SWV cathodic peak current after immunocomplex formation. mdpi.com This immunosensor exhibited a wide linear range (0.5–500 pg mL⁻¹) and a low LOD (0.5 pg mL⁻¹) in buffer solution, demonstrating feasibility for practical application in spiked raw pork samples. mdpi.com

Immunosensors for the simultaneous determination of metastasis-related biomarkers IL-13Rα2 and CDH-17 have also utilized the electrochemical grafting of the diazonium salt of 4-aminobenzoic acid (p-ABA) on dual screen-printed carbon electrodes. uantwerpen.be This resulted in the covalent attachment of 4-carboxy phenyl moieties, allowing for covalent immobilization of immunoreagents. uantwerpen.be

Aptasensors for Molecular Recognition

Aptasensors are electrochemical sensors that employ aptamers as the molecular recognition element. Aptamers are single-stranded DNA or RNA molecules that can bind specifically to a target molecule. This compound chemistry has been used to immobilize aptamers onto electrode surfaces for aptasensor development. nih.govmdpi.com

The use of an aptamer immobilized on SPCEs through diazonium coupling reaction using 4-ABA has been exploited to develop competitive aptasensors for lysozyme (B549824) (Lys) determination. nih.gov One approach involved a direct assay with impedimetric detection, providing linearity between 0.025 and 0.8 mM and a LOD of 25 nM. nih.gov

Another example is an impedimetric aptasensor for label-free detection of patulin (B190374) in apple juice. mdpi.com In this case, aminobenzoic acid was electrochemically grafted onto the surface of SPCEs via the diazonium ion, creating a surface rich in carboxyl functional groups. mdpi.commdpi.com A carboxy-amine polyethylene (B3416737) glycol chain was then chemically grafted, followed by covalent attachment of an NH2-modified aptamer to the carboxylic acid groups. mdpi.com

Furthermore, a method for the direct grafting of aptamers on gold electrodes in a single step involves the spontaneous reduction of an in situ diazotized aryl-aminated aptamer derivative, utilizing aryl diazonium salt chemistry derived from 4-aminobenzoic acid (4-ABA) functionalized aptamers. rsc.orgrsc.org This approach allows for a more robust attachment of aptamers compared to traditional thiol-gold chemistry. rsc.orgrsc.org

Strategies for Antibody/Biomolecule Immobilization on Modified Electrodes

The immobilization of antibodies and other biomolecules onto electrode surfaces is a crucial step in the fabrication of electrochemical biosensors. This compound chemistry provides a robust and versatile method for this immobilization. mdpi.comuantwerpen.benih.govmdpi.comnih.govresearchgate.netacs.orgnih.gov Electrografting using diazonium salt reduction is among the most currently used functionalization methods to provide the attachment of an organic layer to a conductive substrate for subsequent biomolecule immobilization. mdpi.comresearchgate.net

Common strategies involve the modification of electrodes with 4-carboxyphenyl diazonium salt, followed by covalent immobilization of antibodies or biomolecules onto the modified surface, often using EDC/NHS chemistry to activate the carboxyl groups. mdpi.comucm.esuantwerpen.beresearchgate.netmdpi.com This approach has been applied to various electrode materials, including SPCEs, carbon nanomaterial-modified SPEs, graphene-modified SPEs, carbon nanofiber-modified SPCEs, and reduced graphene oxide (rGO)-SPCEs. mdpi.com

For example, in the development of immunosensors for obesity-related hormones, the diazonium salt of 4-aminobenzoic acid (4-ABA) was electrochemically grafted onto rGO-modified dual SPCEs, resulting in the covalent attachment of 4-carboxyphenyl moieties. researchgate.netnih.gov Immunoreagents were then covalently immobilized onto these modified electrodes using carbodiimide/hydroxysuccinimide chemistry. uantwerpen.be

Another strategy involves the direct electro-grafting of aryl diazonium modified biomolecules onto the surface of a conducting material. researchgate.net This method, which can utilize 4-aminobenzylamine (B48907) (4-ABA) modified probe sequences, allows for the creation of effective on-chip sensing layers for both proteins and DNA. researchgate.net

The functionalization of boron-doped diamond (BDD) electrodes, which are typically inert, has also been achieved using aryl diazonium salts like 4-aminobenzoic acid (4-ABA) to introduce reactive sites for stable biomolecule attachment, such as Protein A for subsequent antibody immobilization. iapchem.org

The stability of covalently attached aryl groups on carbon surfaces, achieved through the grafting of diazonium salts such as carboxyphenyl diazonium cation, makes this a preferred strategy for aptamer immobilization in biosensor development. acs.org Carboxyphenyl groups can be used for chemical coupling with amino-functionalized aptamers, ensuring covalent attachment. acs.org

Surface-Enhanced Raman Spectroscopy (SERS) Substrate Functionalization

This compound salts can also be used to functionalize substrates for Surface-Enhanced Raman Spectroscopy (SERS). SERS is a surface-sensitive technique that provides enhanced Raman signals of molecules adsorbed on or near plasmonic nanostructures. Functionalizing SERS substrates with organic layers can improve their specificity and performance. thermofisher.com

While the provided search results specifically mention functionalization of SERS substrates using diazonium salts, the direct mention of "this compound" in the context of SERS substrate functionalization is less prominent compared to its use in electrochemical sensing. However, the general principle of using diazonium chemistry for robust organic layer formation on conductive or metallic surfaces, which are common SERS substrates, is well-established. mdpi.com For example, SERS substrates have been chemically functionalized using 4-dodecyl benzenediazonium-tetrafluoroborate for the detection of aromatic hydrocarbons. mdpi.com The ability of diazonium salts to form stable grafted layers is beneficial for creating reproducible and stable SERS platforms. mdpi.com

Development of Integrated Affinity Biosensing Platforms

This compound chemistry is instrumental in the development of integrated affinity biosensing platforms, particularly on screen-printed electrodes (SPEs). mdpi.comresearchgate.netacs.org These platforms aim to combine sample preparation, recognition, and detection on a single chip or device.

The use of aryl diazonium salts for (bio)sensing has seen the integration of nanomaterials together with recognition species into interfaces, taking advantage of the nanomaterials' properties. mdpi.com Diazonium chemistry-based biosensing platforms include those utilizing SPCEs, carbon nanomaterial-modified SPEs, graphene-modified SPEs, carbon nanofiber SPEs, rGO-SPCEs, and graphite-based SPEs, with 4-ABA being one of the most frequently used aryl diazonium substrates. mdpi.com

Immobilization of biorecognition components and nanomaterials onto planar and disposable surfaces pre-functionalized with electrografted diazonium salts has been widely reported for developing competitive integrated affinity biosensing platforms. mdpi.com The simplicity, rapidity, and versatility of electrografting using diazonium salt reduction make it an excellent strategy for preparing single or multianalyte electrochemical affinity biosensors on SPEs. mdpi.com

The ability to create a diazonium-modified surface allows for the selective functionalization of closely spaced microelectrode surfaces with different molecules, leading to the construction of multianalyte biosensors. mdpi.comnih.govresearchgate.net This is particularly relevant for integrated platforms designed to detect multiple biomarkers simultaneously. nih.gov

Factors Influencing Reactivity, Stability, and Growth Mechanisms

Impact of Temperature and pH on Diazonium Salt Stability and Reaction Pathways

The stability and reactivity of diazonium salts are critically dependent on temperature and pH. Diazonium salts are generally unstable and prone to decomposition, particularly at elevated temperatures. numberanalytics.comwikipedia.orglkouniv.ac.in To mitigate decomposition, the preparation of diazonium salts is classically performed at low temperatures, typically between 0 and 5 °C. wikipedia.orglkouniv.ac.incore.ac.uk Maintaining a low temperature (around 0°C) is necessary to avoid the decomposition of the diazonium salt during synthesis and subsequent reactions. core.ac.uk

The pH of the reaction medium also significantly affects the stability and reaction pathways of diazonium salts. Diazotization, the process of forming diazonium salts from primary aromatic amines, is carried out in an acidic medium, usually with hydrochloric acid or sulfuric acid. wikipedia.orglkouniv.ac.in An acidic pH is crucial for the stability of the diazonium cation, suppressing side reactions such as coupling with the amine starting material or hydrolysis. wikipedia.org For instance, the stability of diazonium salt solutions can be enhanced by keeping the solution cold, dark, and at an acid pH. google.com While stability is improved under these conditions, significant deterioration can still occur over time. google.com

Higher temperatures can lead to decomposition pathways, including the release of nitrogen gas and the formation of aryl radicals or carbocations, which can undergo various reactions like substitution, elimination, or rearrangement. wikipedia.orglkouniv.ac.in For example, heating aqueous solutions of arenediazonium salts can produce phenols. wikipedia.org The pH affects the availability of the electrophile and can influence coupling reactions, such as azo coupling with phenols or aromatic amines, which typically occur in alkaline, neutral, or mild acidic conditions. lkouniv.ac.in

Research findings highlight the importance of careful control of temperature and pH to optimize the stability and reactivity of diazonium salts for specific applications. numberanalytics.com

Role of Substituent Effects on Reactivity and Product Selectivity

Substituents on the aromatic ring of diazonium salts play a crucial role in influencing their reactivity, reduction potential, and the selectivity of their reactions. The electronic nature of the substituent (electron-donating or electron-withdrawing) affects the electron density of the aromatic ring and the stability of the diazonium group, thereby impacting the ease of reduction and subsequent reactions.

Electron-withdrawing groups generally make the electrochemical reduction of the corresponding diazonium salt easier, as observed in studies investigating the reduction of different aryldiazonium salts. rsc.org Conversely, electron-donating groups can decrease the reactivity of arenediazonium salts. wikipedia.org Hammett studies have been used to demonstrate the effect of various substitutions on the electrochemical reduction of aryldiazonium salts, showing that increasing the electron-withdrawing capacity of the substituent facilitates the reduction. rsc.org

The position of the substituent on the aromatic ring also matters. For example, in the context of electrografting, substituents at the 3 and 5 positions of the aryl ring can introduce steric hindrance, which can influence multilayer growth. researchgate.net The functional group substituted in the 4-position on the arene ring has been shown to impact the multilayer formation mechanism during electrografting. rsc.org

The nature of the substituent can also dictate the type of reactions the diazonium salt undergoes and the selectivity of product formation. For instance, the presence of certain functional groups can lead to intramolecular nucleophilic substitution or the formation of stabilized diazo compounds. nih.gov In Heck reactions involving aryl diazonium salts, substituents can affect the rate and regioselectivity of the reaction. pkusz.edu.cn

Control of Grafting Density and Film Thickness in Surface Modification

Electrochemical grafting of diazonium salts is a widely used method for modifying conductive surfaces by forming covalent bonds between the aryl group and the substrate. nih.govnih.govmdpi.comresearchgate.net Controlling the density of grafted molecules and the thickness of the resulting film is essential for tailoring the surface properties for various applications, such as biosensors and catalysts. nih.govnih.govresearchgate.netkuleuven.beacs.org

The formation of thin or thick films can be controlled by varying several electrografting conditions. These include the cathodic potential applied, the scan rate during cyclic voltammetry, and the number of potential cycles or the electrolysis time. researchgate.netfrontiersin.org The concentration of the aryldiazonium salt in the grafting solution is another critical parameter; higher concentrations can lead to thicker films. researchgate.netmdpi.com Studies have shown a linear dependence between the number of grafted layers and the concentration of the diazonium salt within a certain range. mdpi.com

The choice of solvent (aqueous or organic) and the reaction temperature also influence the grafting process and film thickness. researchgate.net While electrografting often results in multilayer films due to the reactivity of the generated aryl radicals, significant effort has been directed towards achieving controlled formation of monolayers. nih.govmdpi.comfrontiersin.orgmdpi.com

Strategies to control grafting density and prevent uncontrolled multilayer growth include careful control of electrical charge consumed during the reaction, using reagents with bulky substituents at specific positions to introduce steric hindrance, employing radical scavengers to intercept reactive intermediates, and utilizing controlled degradation of deposited multilayers. researchgate.net The doping level of the electrode material can also control the grafting density of functional groups. acs.org

Research on 4-carboxybenzenediazonium (B3187778) (4-CBD) has demonstrated that adjusting the scan rate and concentration can control the grafting process. mdpi.com For 4-aminobenzoic acid (4-ABA) diazonium, uncontrolled growth leading to branched dendritic structures has been observed under certain electrografting conditions. researchgate.net

Dendritic vs. Layer-by-Layer Growth Mechanisms in Electrografting

The mechanism of film formation during the electrografting of aryl diazonium derivatives on surfaces, particularly carbon-based materials, can proceed via different pathways, leading to either dendritic or layer-by-layer growth. rsc.org The highly reactive nature of the aryl radicals generated upon reduction of diazonium salts is a primary reason for the often-observed multilayer formation. rsc.orgmdpi.comfrontiersin.orgmdpi.com These radicals can react with the electrode surface or with already grafted molecules, leading to the growth of a polymeric film. nih.govmdpi.comfrontiersin.orgmdpi.com

The specific growth mechanism is significantly influenced by the nature of the functional groups present on the aryldiazonium salt. rsc.org Comparative studies using techniques like cyclic voltammetry, atomic force microscopy (AFM), and scanning tunneling microscopy (STM) have provided insights into these mechanisms. rsc.org For example, the multilayer formation of 4-nitrobenzenediazonium (B87018) (4-NBD) has been shown to occur via a dendritic growth mechanism, characterized by branched, disordered structures. rsc.org In contrast, 4-carboxybenzenediazonium (4-CBD), with its carboxylic acid group, has been observed to exhibit layer-by-layer growth under certain conditions, particularly with increasing molecular concentration. rsc.org

Emerging Trends and Future Research Directions in Aminobenzoic Acid Diazonium Chemistry

Sustainable and Green Synthesis Routes

The growing emphasis on sustainable chemistry is driving research into environmentally benign methods for synthesizing ABA diazonium salts and their precursors. Traditional synthesis often involves harsh conditions and petroleum-derived starting materials. A promising trend is the exploration of biosynthesis routes for aminobenzoic acids. Microorganisms and plants naturally produce aminobenzoic acids, such as pABA and 2-aminobenzoic acid (oABA), via the shikimate pathway scirp.orgresearchgate.netscirp.orgmdpi.com. Research is focusing on engineering microbes like bacteria and yeasts to produce these precursors from renewable resources such as sugar, offering a greener alternative to petrochemical synthesis scirp.orgmdpi.comresearchgate.net.

Furthermore, the downstream reactions of bio-derived aminobenzoic acids utilizing diazonium chemistry are being investigated for their sustainability. Sandmeyer reactions of pABA and oABA have been demonstrated as feasible routes to important platform chemicals like terephthalic acid (TA) and salicylic (B10762653) acid (SA) scirp.orgresearchgate.netscirp.org. These reactions can be conducted under mild conditions using biodegradable reagents and without the need for organic solvents, aligning with green chemistry principles scirp.orgresearchgate.netscirp.org. This approach presents a sustainable pathway to valuable aromatic compounds from renewable sources.

Advanced Functional Materials Design

The reactivity of this compound salts makes them excellent candidates for the functionalization and modification of various materials, leading to the design of advanced functional materials. Diazonium chemistry is a well-established method for the surface modification of carbon allotropes, including graphene and biochar chemrxiv.orgresearchgate.netresearchgate.netnih.gov. Electrografting of aryl diazonium salts, such as those derived from 4-aminobenzoic acid, allows for the covalent attachment of organic layers onto conductive surfaces nih.govresearchgate.net. This functionalization can tailor the surface properties of materials for specific applications.

Examples include the modification of biochar derived from agricultural waste, enhancing its potential for various uses chemrxiv.orgresearchgate.netresearchgate.net. Arylation of carbon materials with diazonium salts can lead to functional materials for applications such as fillers, reinforced polymeric matrices, supports for (electro)nanocatalysts, flexible gas sensors, electrode materials, and photovoltaic devices chemrxiv.orgresearchgate.net. The ability to form stable covalent bonds between the aryl group and the material surface is a key advantage of using diazonium chemistry for materials functionalization nih.gov. Modification of silk fibroin using diazonium coupling chemistry has also been explored to tailor its structure and hydrophilicity nih.gov.

Multiplexed Biosensing Strategies

Aminobenzoic acid diazonium chemistry plays a significant role in the development of advanced biosensing platforms, particularly in the realm of multiplexed detection. The electrografting of 4-aminobenzoic acid diazonium onto electrode surfaces, such as screen-printed carbon electrodes (SPCEs) modified with nanomaterials like reduced graphene oxide (rGO), provides a robust platform for immobilizing biomolecules researchgate.netnih.govmdpi.comresearchgate.net. This covalent immobilization strategy is crucial for creating stable and reproducible biosensing interfaces.

Research has demonstrated the application of 4-aminobenzoic acid diazonium in the fabrication of multiplexed electrochemical immunosensors capable of simultaneously detecting multiple analytes researchgate.netnih.govmdpi.comresearchgate.net. By modifying different electrodes in an array with the diazonium salt and subsequently immobilizing specific antibodies or aptamers, it is possible to create sensors for the concurrent detection of various biomarkers researchgate.netnih.govmdpi.comresearchgate.netnih.gov. This is particularly valuable for applications requiring the simultaneous monitoring of multiple targets, such as in the detection of obesity-related hormones or neurochemicals researchgate.netnih.gov. The ability to selectively functionalize closely spaced microelectrode surfaces with different molecules using diazonium chemistry is key to constructing multianalyte biosensors mdpi.com.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Material Design

The increasing complexity of chemical synthesis and material design necessitates the use of advanced computational tools. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools for predicting reaction outcomes, optimizing reaction conditions, and designing new materials beilstein-journals.orgbeilstein-journals.orgmi-6.co.jp. While the direct application of AI/ML specifically to aminobenzoic acid diazonium chemistry is an active area of potential future research rather than a widely reported trend in the provided literature, the broader advancements in this field are highly relevant.

ML algorithms can learn from large datasets of chemical reactions to predict yields, selectivities, and recommend optimal reaction parameters beilstein-journals.orgbeilstein-journals.org. This could potentially be applied to diazonium-involved reactions, helping to predict the outcomes of new transformations or optimize the conditions for known ones. Furthermore, ML can aid in the design of new functional materials by predicting the properties of materials based on their structure and the functionalization strategies employed beilstein-journals.orgbeilstein-journals.org. Integrating AI/ML with experimental studies on this compound chemistry could significantly accelerate the discovery and optimization of new reactions and materials with tailored properties. The use of ML for navigating reaction spaces involving diazonium salts has been explored in other contexts, suggesting its potential applicability to this compound chemistry researchgate.net.

Exploration of New Reaction Pathways and Mechanistic Insights

Ongoing research continues to explore novel reaction pathways involving aminobenzoic acid diazonium salts and to gain deeper mechanistic insights into their transformations. Beyond the well-known Sandmeyer reactions, new applications of diazonium chemistry are being discovered. For instance, diazonium salts have been utilized in novel transformations such as the borylation and stannylation of arylamines, opening up new synthetic routes to organoboron and organotin compounds pku.edu.cn.

Q & A

Q. What are the optimal conditions for synthesizing and stabilizing ABA diazonium salts in aqueous solutions?

this compound salts require precise pH and temperature control during synthesis. Avoid highly alkaline conditions (pH > 10), as they accelerate decomposition . For electrochemical applications, dissolve 1 mM ABA in 0.5 M HCl, add 1 mM NaNO₂, and maintain the solution on ice for 5 minutes to stabilize diazonium radicals before electrodeposition via cyclic voltammetry (CV) (15 scan cycles at 0.1 V/s) . Monitor stability using UV-Vis spectroscopy to detect premature degradation.

Q. What standard protocols exist for characterizing this compound salts in biofunctionalization processes?

Post-synthesis characterization involves:

- Cyclic Voltammetry (CV): To confirm successful electrodeposition on gold electrodes by observing redox activity changes (e.g., peak current reduction) .

- Surface Blocking Tests: Measure electron transfer inhibition using ferricyanide probes after ABA modification .

- FTIR Spectroscopy: Verify covalent bonding of ABA to surfaces via characteristic C-N and N≡N stretches .